REACTION_CXSMILES
|
I[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[C:10]1([CH3:16])[CH:15]=[CH:14][CH:13]=CC=1.C1CCCC=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C(Cl)Cl.CO.CCOC(C)=O.CCCCCC.CCN(CC)CC>[CH:13]1([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH2:4][OH:5])[CH2:14][CH2:15][CH2:10][CH2:16]1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1=CCCC1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
|
Name
|
mixture
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pt(C)
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was deoxygenated
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 through for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was then treated with 0.96 g of Pd(OAc)2 (Aldrich)
|
Type
|
CUSTOM
|
Details
|
The bomb was flushed with N2
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled to RT
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
CUSTOM
|
Details
|
The dark red reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a red-brown syrup
|
Type
|
WASH
|
Details
|
washed with water (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (twice) on 200 g of silica gel (9:1 hexane:EtOAc)
|
Type
|
CUSTOM
|
Details
|
to afford 6
|
Type
|
ADDITION
|
Details
|
a mixture of double bond isomers by 1H-NMR
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filteration through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(CO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.47 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |